molecular formula C15H10FNO6 B2363246 (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate CAS No. 331460-21-0

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate

Cat. No.: B2363246
CAS No.: 331460-21-0
M. Wt: 319.244
InChI Key: LJPOOKOFGIMPNU-UHFFFAOYSA-N
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Description

“(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate” is a chemical compound . It is related to 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol, which has a CAS Number of 159873-64-0 and a molecular weight of 211.17 .

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Novel Scaffolds and Derivatives : A novel pyrrolo-benzoxaborole scaffold, starting from nitrobenzene derivatives, was synthesized and further derivatized via Friedel–Crafts reaction, showcasing the versatility of such compounds in creating new molecular frameworks (Wu, Meng, & Zhou, 2011).

  • Development of N-1 Arylated Uracil Derivatives : N-1 arylation of uracil derivatives has been achieved using nitrobenzene derivatives, leading to compounds that hold potential in antiviral and antineoplastic therapies (Gondela & Walczak, 2006).

  • Innovative Structural Topologies : Nitrobenzene derivatives have been instrumental in tuning the structural topologies of coordination polymers, impacting the properties and potential applications of these materials (Guo et al., 2013).

Molecular Interactions and Crystallography

  • Hydrogen-Bonded Molecular Structures : The study of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that despite similar molecular conformations, different intermolecular interactions can lead to varied molecular structures (Mahesha et al., 2019).

  • Conformational Analysis of Sulfonic Esters : Analysis of sulfonic ester derivatives, routinely used in alkaloid syntheses, highlighted the importance of intramolecular and intermolecular interactions in stabilizing various conformations (Munro et al., 2003).

Applications in Biochemistry and Pharmacology

  • Inhibition of Helicobacter pylori : Nitrobenzene derivatives have shown significant inhibitory activity against H. pylori, indicating potential therapeutic applications (Mohammadhosseini et al., 2009).

  • Anti-leishmanicidal Activity : The synthesis and characterization of new nitroaromatic compounds revealed potential as anti-leishmanicidal drugs, with compound 3 exhibiting activity comparable to the reference drug SbCl3 (Dias et al., 2015).

  • Fluorescent Response to Local Transformation : Bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, designed as artificial β-amino acid homologues, have been used to study fluorescent responses to local transformations in various chemical reactions (Nishida, Suzuki, & Ohguro, 2005).

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c16-11-3-1-9(2-4-11)15(18)21-7-10-5-13-14(23-8-22-13)6-12(10)17(19)20/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPOOKOFGIMPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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